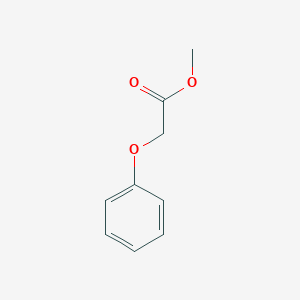
Methyl phenoxyacetate
Overview
Description
Methyl phenoxyacetate (MPA) is a synthetic, non-toxic, and biodegradable compound that has been widely used in various scientific applications. It is an organic compound with the molecular formula C6H5O2CH3 and is composed of a benzene ring with an oxygen atom and a methyl group attached. MPA is a colorless liquid at room temperature and has a sweet odor. It is used in the synthesis of various organic compounds and as a reagent for various reactions.
Scientific Research Applications
Weed Growth Inhibition in Cereal Crops : 4-chloro-2-methyl phenoxyacetic acid has been shown to effectively inhibit weed growth in cereal crops by impacting the mineral content and plant growth. This finding suggests potential agricultural applications for weed control (Rhodes & Templeman, 1947).
Microbial Growth Substrate : Phenol and its derivatives, including methylated compounds, serve as effective heterotrophic substrates for microbial growth. Methylation is noted to improve the energetics of these processes (Müller & Babel, 1994).
Analytical Chemistry Applications : A study developed a rapid extraction-methylation procedure for gas chromatographic analysis of chlorinated phenoxyacetic acids in soil, demonstrating the use of these compounds in analytical methods (Chiang, Magee & James, 1991).
Supercritical Carbon Dioxide Modification : Research indicates that methylation of carboxylic acids in supercritical carbon dioxide modified with methanol, using a strong cation-exchanger as a catalyst, is suitable for analyzing phenoxyacetic acids in water. This highlights the role of these compounds in environmental analysis (Kawakura & Hirata, 1998).
Lipid Lowering and Antiplatelet Activities : Phenoxyacetic acid derivatives related to asarone have been shown to lower low-density lipoprotein cholesterol and triglyceride levels in mice. This suggests their potential therapeutic use in treating hyperlipidemia (Pérez‐Pastén et al., 2006).
Environmental Treatment Method : Membrane bioreactor technology has been used to reduce toxic phenoxyacetic and benzoic acid herbicides in wastewater, demonstrating an environmentally friendly and efficient treatment method (Ghoshdastidar & Tong, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl phenoxyacetate (MPOA) is primarily used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . The primary targets of MPOA are therefore the molecules involved in the synthesis of loracarbef.
Mode of Action
As an acylating agent, MPOA interacts with its targets by introducing an acyl group into the molecule. This results in the formation of a covalent bond between the acyl group of MPOA and a nucleophilic atom in the target molecule, facilitating the synthesis of loracarbef .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight of 16617 , and its liquid form at temperatures above 30°C , suggest that it may have good bioavailability.
Result of Action
The primary result of MPOA’s action is the synthesis of loracarbef, a carbacephalosporin antibiotic . Loracarbef is used to treat a variety of bacterial infections, indicating that the action of MPOA ultimately results in antibacterial activity.
Action Environment
The action of MPOA can be influenced by environmental factors such as temperature. For instance, MPOA is a clear colorless to slightly yellow liquid when the temperature is above 30°C, and a white solid at temperatures below 30°C . This suggests that the efficacy and stability of MPOA, and hence its ability to act as an acylating agent, may be temperature-dependent.
Biochemical Analysis
Biochemical Properties
Methyl phenoxyacetate plays a significant role in biochemical reactions, particularly as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of loracarbef, a carbacephalosporin antibiotic, indicating its interaction with enzymes involved in antibiotic synthesis . The nature of these interactions typically involves the transfer of an acyl group from this compound to the target molecule, facilitating the formation of new chemical bonds.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of antibiotics suggests that it may impact bacterial cell wall synthesis and function . Additionally, this compound’s interactions with cellular enzymes can lead to changes in metabolic pathways, potentially altering the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an acylating agent, transferring acyl groups to target molecules, which can result in enzyme inhibition or activation. This mechanism is crucial in the synthesis of antibiotics, where this compound facilitates the formation of essential chemical bonds . Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways that involve the breakdown and utilization of its acyl groups. These metabolic processes can affect the levels of metabolites within the cell, potentially altering the overall metabolic flux . The compound’s role in antibiotic synthesis also highlights its involvement in specific metabolic pathways related to bacterial cell wall formation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can impact its activity and function, influencing processes such as enzyme interactions and metabolic pathways.
properties
IUPAC Name |
methyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKRPHEZOHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062161 | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2065-23-8 | |
| Record name | Methyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of methyl phenoxyacetate?
A1: this compound serves as a versatile building block in organic synthesis. It can be used in the synthesis of:
- Macrocyclic benzodiamides and dibenzotetraamides: Reacting methyl phenoxyacetates with α,ω-diamines in solvents like methanol or ethylene glycol produces these macrocycles. []
- Penicillin V: this compound acts as an acyl donor in the enzymatic synthesis of penicillin V, catalyzed by penicillin acylase. []
- Atropine Sulfate: A multi-step synthesis uses this compound as a starting material to produce the anticholinergic agent atropine sulfate. []
- Solid-phase peptide synthesis: The derivative 4-(2-bromopropionyl)phenoxyacetic acid is used as a bifunctional linker in this technique. []
Q2: How is the herbicide 4-chloro-2-methylphenoxyacetate metabolized by soil bacteria?
A2: A soil pseudomonad utilizes 4-chloro-2-methylphenoxyacetate as its sole carbon source, breaking it down through a proposed pathway involving:
- Initial transformation into 5-chloro-o-cresol and 5-chloro-3-methylcatechol. []
- Dechlorination with the release of chloride ions. []
- Formation of the intermediate γ-carboxymethylene-α-methyl-Δ(αβ)-butenolide. []
- Further breakdown to γ-hydroxy-α-methylmuconate. []
Q3: Are there any known photochemical reactions involving methyl phenoxyacetates?
A3: Yes, methyl phenoxyacetates exhibit interesting photochemical behavior. Studies have investigated both the photochemical reactions of methyl phenoxyacetates themselves [, ] and the impact of inclusion complex formation on their photoreactivity, particularly in the context of photorearrangement. []
Q4: What is the structure and molecular formula of this compound?
A4: this compound (C9H10O3) consists of a phenyl ring linked to an acetate group via an oxygen atom. The methyl group is attached to the carboxyl function of the acetate.
Q5: Is there research on the pharmacological properties of compounds derived from this compound?
A5: Yes, tris-(2-hydroxyethyl)ammonium-2-methyl-phenoxyacetate (trecrezane), synthesized from a this compound derivative, has been studied for its effects on:
- Immunity and Hematopoiesis: Trecrezane exhibits immunomodulatory effects and may hold promise for treating immune deficiencies and autoimmune disorders. It appears to normalize immunity and hemopoiesis by restoring the activity of early erythropoiesis precursors. [, ]
- Viral Hepatitis: Trecrezane has been investigated as part of a complex treatment approach for acute viral hepatitis B, as well as hepatitis A and B complicated by occupational factors. []
- Other Conditions: Studies have also explored trecrezane's potential in treating ischemic heart disease, multiple sclerosis, and tuberculosis. []
Q6: What safety considerations are associated with handling 4-(2-bromopropionyl)phenoxyacetic acid?
A6: 4-(2-bromopropionyl)phenoxyacetic acid is an irritant to the eyes, respiratory system, and skin. Precautions should be taken to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





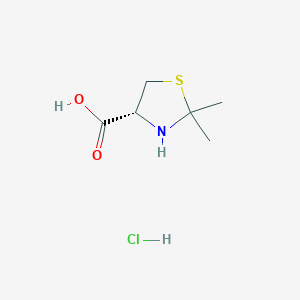
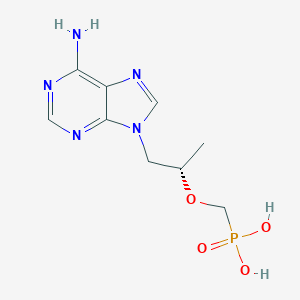
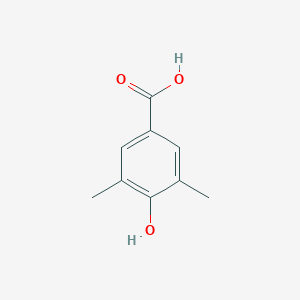

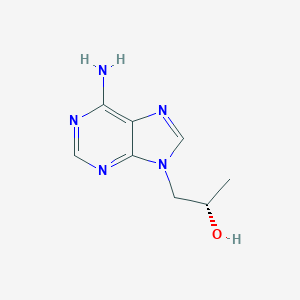


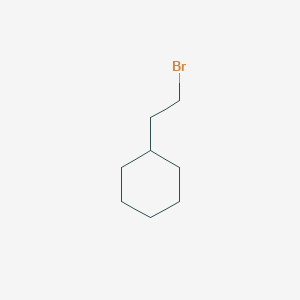
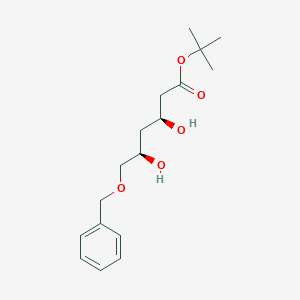
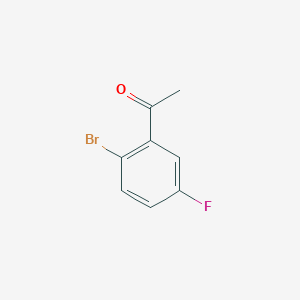
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)